molecular formula C16H11F4N5O B11073136 N-(2-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

N-(2-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

Cat. No.: B11073136
M. Wt: 365.28 g/mol
InChI Key: OHWNUROCHJFMFI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a tetrazole ring, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom. The presence of fluorine atoms in the phenyl rings enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances its binding affinity and specificity. Additionally, the tetrazole ring can participate in hydrogen bonding and other interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-fluorophenyl)-N-(2-(trifluoromethyl)phenyl)propanamide
  • N-(4-cyano-3-(trifluoromethyl)phenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide

Uniqueness

N-(2-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide is unique due to the presence of both fluorine atoms and a tetrazole ring in its structure. This combination imparts high chemical stability, reactivity, and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H11F4N5O

Molecular Weight

365.28 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide

InChI

InChI=1S/C16H11F4N5O/c17-12-3-1-2-4-13(12)21-14(26)9-25-23-15(22-24-25)10-5-7-11(8-6-10)16(18,19)20/h1-8H,9H2,(H,21,26)

InChI Key

OHWNUROCHJFMFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F)F

Origin of Product

United States

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